Sanguinarine nitrate
Overview
Description
Sanguinarine nitrate is a natural compound found in plants such as bloodroot and mandrake . It is a polycyclic quaternary alkaloid and has been shown to be an inhibitor of the cytochrome P450 enzyme, which plays an important role in drug metabolism . It is used to relieve the symptoms of tickling cough .
Synthesis Analysis
Sanguinarine is a bioactive compound as a quaternary benzophenanthridine alkaloid from the plant of the Macleaya cordata, Papaveraceae family . Despite the toxicity and mutagenicity of sanguinarine, the compound is still extensively studied due to the possibility of synthesis of derivatives with reduced toxicity .
Molecular Structure Analysis
This compound has a molecular formula of C20H14N2O7 and a molecular weight of 367.8 g/mol . It has been shown to interact with many targets, like nucleic acids, proteins, and microtubules, and modify the activities of a wide variety of enzymes .
Chemical Reactions Analysis
Sanguinarine modifies its chemical behavior depending on the external pH. It acts as a polar, hydrophilic iminium cation or as a lipophilic, uncharged alkaloamine at pH values lower or higher than six, respectively .
Scientific Research Applications
Anti-Inflammatory Applications
- Sanguinarine has shown significant anti-inflammatory effects both in vitro and in vivo. It inhibits the expression of inflammatory mediators and inflammation in general, particularly by inhibiting the activation of mitogen-activated protein kinase (MAPK), which alters inflammatory mediator synthesis and release in vitro (Niu, Fan, Li, Xing, & Huang, 2012).
Gastrointestinal Therapeutic Potential
- It has been effective in treating ulcerative colitis in mice, suggesting its potential for human inflammatory diseases (Niu, Fan, Li, Huang, Zhang, & Xing, 2013).
Anti-Angiogenic Role
- Sanguinarine displays antiangiogenic properties, particularly by suppressing VEGF-induced endothelial cell migration, sprouting, and survival. This suggests its use in diseases where angiogenesis is a key factor, like cancer (Eun & Koh, 2004).
Antiplatelet and Cardiovascular Effects
- It acts as an antiplatelet agent, reducing platelet aggregation, which could be beneficial in cardiovascular diseases (Jeng, Wu, Lin, Lan, Chang, Ho, Lee, Wang, Wang, Chen, & Chang, 2007).
Metabolism and Biological Activity
- Sanguinarine's metabolism and disposition have been studied, showing that it is converted to dihydrosanguinarine in vivo, possibly as a detoxication pathway. Its biological activity is modulated by aryl hydrocarbon receptor metabolic signaling pathways (Dvořák & Šimánek, 2007).
Anticancer Applications
- It has shown promise as an anticancer agent, particularly in binding with nucleic acids, which is considered an important determinant for its therapeutic action (Kumar & Hazra, 2014).
- Sanguinarine has demonstrated antiproliferative and antiangiogenic effects in melanoma, suggesting its effectiveness in skin cancer treatment (De Stefano, Raspaglio, Zannoni, Travaglia, Prisco, Mosca, Ferlini, Scambia, & Gallo, 2009).
Modulation of Cellular Signaling Pathways
- It activates PAH-associated signaling and metabolic pathways in human oral cells and tissues, which is important in understanding its clinical applications (Karp, Rodrigo, Pei, Pavlick, Andersen, Mctigue, Fields, & Mallery, 2005).
Anti-Biofilm and Antimicrobial Effects
- Sanguinarine has been shown to have anti-biofilm effects against carbapenem-resistant Serratia marcescens, indicating its potential as an anti-biofilm agent for treating infections (Fu, Liu, Liu, Zhang, Yang, Wang, & Qian, 2021).
Other Therapeutic Potentials
- Sanguinarine's various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and proapoptotic effects, have led to its exploration as a treatment for various human malignancies (Achkar, Mraiche, Mohammad, & Uddin, 2017).
Mechanism of Action
Target of Action
Sanguinarine nitrate primarily targets the Na±K±ATPase transmembrane protein . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes . This compound also forms strong complexes with nucleic acids , which is considered a significant determinant for its therapeutic action, particularly its anticancer activity .
Mode of Action
This compound interacts with its targets in several ways. It kills animal cells by acting on the Na±K±ATPase transmembrane protein . It also undergoes photochemical changes and forms strong complexes with nucleic acids . This interaction with nucleic acids is considered one of the important determinants for its therapeutic action, particularly its anticancer activity .
Biochemical Pathways
This compound affects multiple biochemical pathways. It interferes with the fungus cAMP-mediated signaling pathways, which could explain its antifungal effects . It also inhibits energy metabolism, interferes with nucleic acid biosynthesis, and blocks L-Ara4N-related PMB resistance . Furthermore, it has been suggested that the AKT/PI3K signaling pathway is one of the key mechanisms behind this compound-induced cell cycle arrest and death .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been evaluated using computational methods . .
Result of Action
This compound has broad-spectrum pharmacological properties, including antimicrobial, antifungal, anti-tumor, anti-oxidative, and anti-inflammatory effects . It induces cell cycle arrest and triggers apoptosis in various cancer cells . It also reduces the bacterial burden in the intestine, enhancing innate immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photochemical properties may be affected by light exposure . Additionally, the presence of other compounds, such as 1-(1-naphthylmethyl)-piperazine (NMP), a classical efflux pump inhibitor, can strengthen the antibacterial activity of sanguinarine . More research is needed to fully understand how different environmental factors influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sanguinarine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activities of a wide variety of enzymes . It also binds to functional proteins like serum albumins, lysozyme, and hemoglobin . The nature of these interactions is primarily through non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in human hepatocellular carcinoma cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to bind to DNA and RNA where only the iminium ion binds .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that short-term exposure to this compound at the oocyte stage causes a long-term deleterious impact on subsequent embryonic development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, mice were infected with cercariae and treated by gavage with this compound (5 mg/kg/day, in a single dose or two doses of 2.5 mg/kg every 12 h for 5 consecutive days). The study found that this compound reduces the total worm load and female worms at different stages of infection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. According to the possible metabolic pathways deduced in a study, this compound was mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .
Subcellular Localization
Some studies suggest that enzymes involved in the biosynthesis of this compound are distributed between the smooth endoplasmic reticulum (SER), both inside in the lumen and membrane-bound, and the cytosol
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBIPRGKKUAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
Record name | Sanguinarine nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197184 | |
Record name | Sanguinarine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4752-86-7 | |
Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4752-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanguinarine nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanguinarine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sanguinarine nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGUINARINE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOP122S791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.